molecular formula C17H18N2O4S2 B3636833 {(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B3636833
M. Wt: 378.5 g/mol
InChI Key: BBPBIXITAAXZSK-NTEUORMPSA-N
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Description

{(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound characterized by the presence of a thiazolidinone ring, a morpholine moiety, and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by the reaction of a suitable α-halo acid with thiourea under basic conditions to form the thiazolidinone core.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the thiazolidinone derivative and 2-methyl-4-(morpholin-4-yl)benzaldehyde in the presence of a base such as sodium hydroxide.

    Acetylation: The final step involves the acetylation of the thiazolidinone derivative to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, {(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid can serve as a versatile intermediate for the synthesis of more complex molecules.

Biology

The compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where thiazolidinone derivatives have shown efficacy.

Industry

In the material science industry, the compound’s unique structural properties could be leveraged for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of {(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid likely involves interactions with molecular targets such as enzymes or receptors. The thiazolidinone ring can act as a pharmacophore, interacting with active sites of enzymes, while the benzylidene and morpholine groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their antidiabetic properties.

    Benzylidene Derivatives: Compounds with benzylidene groups are often explored for their antimicrobial and anticancer activities.

    Morpholine Derivatives: These compounds are widely used in medicinal chemistry for their ability to enhance drug solubility and bioavailability.

Uniqueness

{(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[(5E)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-11-8-13(18-4-6-23-7-5-18)3-2-12(11)9-14-16(22)19(10-15(20)21)17(24)25-14/h2-3,8-9H,4-7,10H2,1H3,(H,20,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPBIXITAAXZSK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCOCC2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
{(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Reactant of Route 3
{(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Reactant of Route 4
{(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Reactant of Route 5
Reactant of Route 5
{(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Reactant of Route 6
{(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

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